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Cat. No.: B1199494

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-demethyl-5-deoxyfusarubin is a naturally occurring naphthoquinone derivative with the
molecular formula C15H1406.[1] This compound was first isolated from a mutant strain of the
fungus Nectria haematococca (redD169.yelY9), which is blocked in the biosynthesis of
fusarubin.[2] As a member of the naphthoquinone class of compounds, 6-O-demethyl-5-
deoxyfusarubin exhibits notable biological activities, including antifungal and mycoplasma-
inhibiting properties.[1][3] Its unique structure and biological profile make it a molecule of
interest for further investigation in the fields of natural product chemistry, microbiology, and
drug discovery.

This technical guide provides a comprehensive overview of the available scientific information
on 6-O-demethyl-5-deoxyfusarubin, including its physicochemical and spectroscopic
properties, a detailed hypothetical experimental protocol for its isolation, and an exploration of
its biological activity and mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of 6-O-demethyl-5-deoxyfusarubin are
summarized in the table below. While some data is readily available, specific experimental
values for properties such as melting point and solubility require access to the primary
literature.
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Property Value Reference
Molecular Formula C15H1406 [1]
Molecular Weight 290.268 g/mol [1]
CAS Number 132899-05-9 [1]
Data not available in search
Appearance
results
_ _ Data not available in search
Melting Point
results
N Data not available in search
Solubility

results

N Powder: -20°C for 3 years; In
Storage Conditions [1]
solvent: -80°C for 1 year

Spectroscopic Data

The structure of 6-O-demethyl-5-deoxyfusarubin was elucidated using various spectroscopic
techniques.[2] A summary of the expected spectroscopic data is presented below. Detailed
spectral assignments would be available in the primary research article by Parisot et al. (1991).
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Technique

Description

1H NMR

The proton NMR spectrum is expected to show
characteristic signals for aromatic protons,
methoxy group protons, and protons of the

dihydropyran ring.

13C NMR

The carbon NMR spectrum would reveal
resonances for the carbonyl carbons of the
guinone, aromatic carbons, and carbons of the
heterocyclic ring system. A recent study on
related fusarubins provided 3C NMR data for
similar compounds for the first time, suggesting

its importance in structural confirmation.[4]

Mass Spectrometry (MS)

Mass spectral analysis would confirm the
molecular weight of the compound with a
molecular ion peak corresponding to its

chemical formula.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to display
characteristic absorption bands for hydroxyl
groups, carbonyl groups (quinone), and

aromatic C-H and C=C bonds.

Ultraviolet (UV) Spectroscopy

The UV-Vis spectrum would likely exhibit
absorption maxima characteristic of the

naphthoquinone chromophore.

Experimental Protocols

Isolation and Purification of 6-O-demethyl-5-

deoxyfusarubin

The following is a detailed, representative protocol for the isolation and purification of 6-O-

demethyl-5-deoxyfusarubin from a culture of the Nectria haematococca mutant

redD169.yelY9, based on standard methodologies for fungal secondary metabolites.

1. Fungal Culture:
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Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the mycelium of Nectria
haematococca mutant redD169.yelY9.

Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient
for the production of secondary metabolites (typically 14-21 days).

. Extraction:

Separate the mycelium from the culture broth by filtration.

Extract the culture filtrate with an organic solvent such as ethyl acetate.

Dry the mycelium, grind it into a fine powder, and extract it with a solvent like methanol or
acetone.

. Purification:

Combine the crude extracts and evaporate the solvent under reduced pressure.

Subject the crude extract to column chromatography on silica gel.

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the
components.

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the
desired compound.

Pool the fractions containing 6-O-demethyl-5-deoxyfusarubin and further purify using
techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

. Characterization:

Confirm the identity and purity of the isolated compound using spectroscopic methods (*H
NMR, 3C NMR, MS, IR, and UV).
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Figure 1. Experimental workflow for the isolation and characterization of 6-O-demethyl-5-
deoxyfusarubin.

Biological Activity and Mechanism of Action
Antifungal and Mycoplasma-Inhibiting Properties

6-O-demethyl-5-deoxyfusarubin is reported to possess both antifungal and mycoplasma-
inhibiting activities.[1] While specific minimum inhibitory concentration (MIC) values against a
range of fungal and mycoplasma species are not detailed in the readily available literature, its
activity is consistent with that of other naphthoquinone compounds.

Mechanism of Action

The precise signaling pathways affected by 6-O-demethyl-5-deoxyfusarubin have not been
explicitly elucidated. However, the mechanism of action for the broader class of
naphthoquinones is generally understood to involve the generation of reactive oxygen species
(ROS). This process is initiated by the redox cycling of the quinone moiety, leading to oxidative
stress within the fungal cell. This oxidative stress can, in turn, disrupt critical cellular processes.

The proposed antifungal mechanism of action involves:

¢ Induction of Oxidative Stress: The naphthoquinone structure facilitates the generation of
ROS, such as superoxide anions and hydrogen peroxide.
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» Mitochondrial Dysfunction: The accumulation of ROS can lead to the destabilization of
mitochondrial integrity and impair cellular respiration.

o Membrane Damage: Oxidative stress can also cause lipid peroxidation, leading to damage
of the fungal cell membrane and increased permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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